Triphenylsulfonium

描述

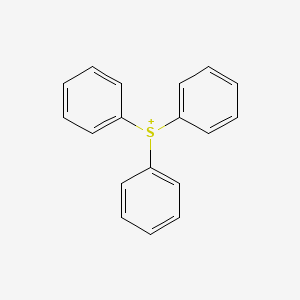

Triphenylsulfonium is an organic cation and a sulfonium compound.

科学研究应用

Photoinitiators in Polymerization

Photoinitiation of Cationic Polymerization

Triphenylsulfonium salts serve as effective photoinitiators for cationic polymerization processes. They are particularly useful for initiating the polymerization of vinyl and heterocyclic monomers when exposed to ultraviolet light. The efficiency of these compounds as photoinitiators is attributed to their high photosensitivity and the ability to generate reactive cationic species upon irradiation .

Recent studies have highlighted advancements in synthesizing novel this compound derivatives that exhibit enhanced absorption characteristics, allowing for more efficient polymerization at longer wavelengths (above 300 nm). For instance, modifications in the stoichiometry during synthesis have led to products that are significantly more effective than traditional this compound salts .

Table 1: Comparison of Photoinitiators

| Photoinitiator Type | Efficiency (Relative) | Wavelength Absorption (nm) |

|---|---|---|

| This compound | Base Reference | <250 |

| Modified this compound Salt | 4-5 times higher | >300 |

Charge Injection and Transport in Organic Electronics

Applications in Organic Light Emitting Diodes (OLEDs)

This compound salts have been incorporated into organic light-emitting diodes (OLEDs) to enhance charge injection and transport properties. Research indicates that the addition of this compound triflate improves the performance of wide band-gap polymer light-emitting diodes by facilitating better charge carrier mobility .

The ionic nature of this compound salts contributes to their compatibility with conjugated polymers, making them suitable for use in all-organic electronic devices. This compatibility not only improves efficiency but also enables tunable electroplex-induced emissions, which are crucial for developing advanced lighting and display technologies .

Synthetic Applications

Synthesis of Aryl Radicals

This compound salts are also utilized as precursors for generating aryl radicals in synthetic organic chemistry. These radicals can be employed in various reactions, including cross-coupling and functionalization processes, which are essential for constructing complex molecular architectures .

Recent advancements have demonstrated that this compound salts can be effectively used to facilitate electron transfer reactions, thereby expanding their utility beyond traditional applications. The ability to generate aryl radicals under mild conditions opens new avenues for synthetic methodologies in organic chemistry .

Case Studies

Case Study 1: Enhanced Photopolymerization Efficiency

A study conducted by Crivello and Lee demonstrated that modified this compound salts could achieve polymerization rates significantly higher than those observed with conventional salts. By adjusting the synthesis conditions, researchers were able to isolate compounds with superior photoinitiating capabilities, leading to practical applications in epoxy resin formulations .

Case Study 2: Charge Transport Improvement in OLEDs

Research published on the incorporation of this compound triflate into polyfluorene-based OLEDs showed marked improvements in device performance. The study found that the ionic compound not only improved charge injection but also allowed for better emission tuning, resulting in brighter and more efficient devices .

常见问题

Basic Research Questions

Q. What spectroscopic and analytical techniques are most effective for characterizing Triphenylsulfonium salts, and how should data interpretation be approached?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray diffraction (XRD), and mass spectrometry are standard for structural confirmation. For electronic properties, UV-Vis absorption and photoluminescence spectroscopy are critical. Ensure calibration with reference compounds and cross-validate results using multiple techniques. Supplementary data from studies on this compound salts in OLEDs often include detailed characterization protocols . Data interpretation should account for solvent effects, crystallinity, and potential impurities .

Q. What are the primary applications of this compound salts in organic electronics, and what experimental parameters are essential for reproducibility?

- Methodological Answer : this compound salts are widely used as photoacid generators (PAGs) in photolithography and as dopants for hole injection layers in OLEDs. Key parameters include solvent choice (e.g., anhydrous dimethylformamide), annealing temperatures, and ambient humidity control during thin-film deposition. Reproducibility requires strict adherence to synthetic protocols (e.g., reaction time, stoichiometry) and characterization of batch-to-batch variations .

Q. How can researchers ensure ethical and safe handling of this compound compounds in laboratory settings?

- Methodological Answer : Conduct a thorough risk assessment for toxicity (e.g., skin/eye irritation) and environmental impact. Use fume hoods for synthesis, store compounds in airtight containers under inert gas, and dispose of waste via approved chemical protocols. Document safety procedures in alignment with institutional guidelines and Material Safety Data Sheets (MSDS) .

Advanced Research Questions

Q. How can systematic frameworks like FINER or PICO be applied to design studies on this compound’s role in perovskite solar cells?

- Methodological Answer : Using the PICO framework :

- Population : Perovskite active layers.

- Intervention : Doping with this compound salts.

- Comparison : Undoped layers or alternative dopants (e.g., ionic liquids).

- Outcome : Charge-carrier mobility, device stability.

The FINER criteria ensure the study is feasible (lab resources), novel (unexplored doping mechanisms), and relevant (advancing renewable energy). This approach minimizes bias and aligns with peer-review expectations .

Q. What strategies resolve contradictions in reported charge injection efficiencies of this compound salts across studies?

- Methodological Answer : Conduct a meta-analysis to identify confounding variables (e.g., film thickness, substrate pretreatment). Reproduce key experiments under controlled conditions, using standardized metrics (e.g., current density-voltage curves). Collaborate with independent labs for cross-validation, as peer scrutiny often reveals overlooked methodological flaws .

Q. How can computational modeling isolate the electronic effects of this compound counterions from steric influences in optoelectronic devices?

- Methodological Answer : Density Functional Theory (DFT) simulations can model electron distribution and orbital interactions of different counterions (e.g., triflate vs. nonaflate). Pair computational results with experimental data (e.g., impedance spectroscopy) to decouple electronic contributions from steric hindrance. Validate models against empirical charge injection efficiency metrics .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound-mediated catalytic reactions?

- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to model catalytic activity vs. salt concentration. Apply ANOVA to assess significance across triplicate experiments. Ensure sample sizes are statistically powered (e.g., G*Power software) to detect meaningful effect sizes. Report confidence intervals to quantify uncertainty .

Q. Methodological Best Practices

Q. How should researchers present this compound-related data in publications to enhance reproducibility?

- Methodological Answer : Include raw data in supplementary materials (e.g., NMR spectra, XRD patterns). Label figures with explicit titles, axis units, and error bars. Standardize color schemes for graphical abstracts to avoid misinterpretation. Reference all synthetic procedures using CAS registry numbers (e.g., 144317-44-2 for this compound nonaflate) .

Q. What are common pitfalls in experimental design when studying this compound’s photodegradation kinetics?

- Methodological Answer : Avoid uncontrolled light exposure during sample preparation. Use actinometry to calibrate light sources and account for wavelength-dependent reactivity. Control for oxygen and moisture levels, as these accelerate decomposition. Include dark controls to distinguish thermal vs. photo-induced effects .

Q. How can interdisciplinary collaboration enhance research on this compound’s biomedical applications (e.g., antimicrobial coatings)?

- Methodological Answer : Partner with microbiologists to design efficacy assays (e.g., minimum inhibitory concentration tests) and toxicologists to assess biocompatibility. Use surface characterization techniques (e.g., AFM, XPS) to correlate chemical structure with antimicrobial activity. Address ethical considerations via institutional review boards (IRBs) for in vivo studies .

属性

CAS 编号 |

18393-55-0 |

|---|---|

分子式 |

C18H15S+ |

分子量 |

263.4 g/mol |

IUPAC 名称 |

triphenylsulfanium |

InChI |

InChI=1S/C18H15S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H/q+1 |

InChI 键 |

WLOQLWBIJZDHET-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3 |

规范 SMILES |

C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3 |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。